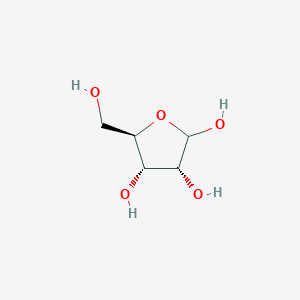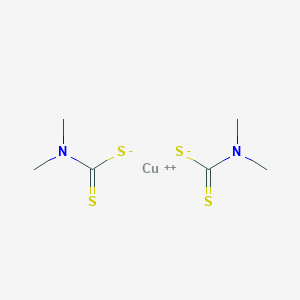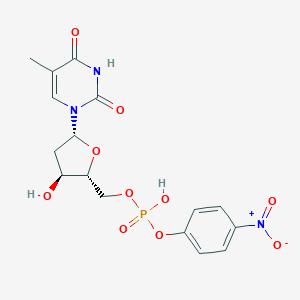
D-ribofuranose
Übersicht
Beschreibung
D-ribofuranose is a ribofuranose having D-configuration . It is a natural product found in Mycoplasma gallisepticum and Saccharomyces cerevisiae .
Synthesis Analysis
D-ribofuranose analogues have been synthesized from 3-O-benzyl-4-C-(hydroxymethyl)-1, 2-O-isopropylidene-α-D-ribofuranose . Another study reported the synthesis of 1,2-Dideoxy-d-ribofuranose .
Molecular Structure Analysis
The molecular formula of D-ribofuranose is C5H10O5 . The IUPAC name is (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol . The molecular weight is 150.13 g/mol . A comprehensive analysis of the vibrational spectra of methyl-β-D-ribofuranose was presented in a study .
Chemical Reactions Analysis
The exclusive presence of β-D-ribofuranose in nucleic acids is a conundrum in prebiotic chemistry, given that pyranose species are substantially more stable at equilibrium . A combination of NMR measurements and statistical mechanics modelling was used to predict a population inversion between furanose and pyranose at equilibrium at high temperatures .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-ribofuranose include its molecular formula C5H10O5, molecular weight 150.13 g/mol, and IUPAC name (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol .
Wissenschaftliche Forschungsanwendungen
Genetic Information Storage and Flow
D-ribofuranose is a fundamental component of nucleic acids, which are the carriers of genetic information in all known organisms. As part of nucleotides, D-ribofuranose forms the sugar-phosphate backbone of RNA, which is crucial for the storage and transmission of genetic information .
Catalytic Processes in Metabolism
In metabolic reactions, D-ribofuranose derivatives serve as cofactors or coribozymes. They play a pivotal role in chemical energy production and storage, significantly impacting cellular metabolism and energy balance .
Origin of Life Studies
The universal function of D-ribofuranose in encoding genetic information and cellular catalysis suggests its essential role in the origins of life. Research into N-glycosyl derivatives of β-D-ribofuranose provides insights into the chemical evolution that led to the emergence of life on Earth .
Conformational Analysis
Studies on the conformational preferences of β-D-ribofuranosides, including their NMR spectra and DFT calculations, contribute to our understanding of the structural aspects of ribonucleosides and their stability, which is vital for biological functions .
Antiviral and Antibacterial Agents
Ribonucleosides, which include D-ribofuranose, are explored in medicine for their potential as antiviral and antibacterial agents. For instance, Molnupiravir, a ribonucleoside derivative, has shown activity against RNA viruses, including SARS-CoV-2 .
RNA Interference (RNAi) Studies
D-ribofuranose is used in the synthesis of oligonucleotides for RNAi studies. Modifications to the ribofuranose structure can influence the efficacy of small interfering RNAs (siRNAs), which are used to regulate gene expression .
Chiral Recognition Studies
The chiral recognition of D-ribofuranose is significant for understanding the homogeneity of biological molecules. Novel methods using visual colorimetry and surface-enhanced Raman spectroscopy (SERS) have been developed for the rapid detection of ribose chirality .
Pharmaceutical Applications
D-ribofuranose derivatives are investigated for their pharmaceutical applications, including their use in anticancer therapies. The synthesis of new compounds with D-ribofuranose as a core structure is an active area of research, aiming to develop new therapeutic agents .
Wirkmechanismus
Target of Action
D-Ribofuranose, also known as ribofuranose, primarily targets several enzymes. It is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It interacts with enzymes such as Hypoxanthine-guanine phosphoribosyltransferase, Orotate phosphoribosyltransferase, Uridine-cytidine kinase-like 1, Adenine phosphoribosyltransferase, and Anthranilate phosphoribosyltransferase .
Mode of Action
D-Ribofuranose interacts with its targets by participating in various biochemical reactions. For instance, it catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . It also plays a role in the interconversion of β-D-ribopyranose and β-D-ribofuranose .
Biochemical Pathways
D-Ribofuranose is involved in several biochemical pathways. It plays a crucial role in the Pentose Phosphate Pathway, Pyrimidine Metabolism, and Purine Metabolism . It is also involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Result of Action
The action of D-Ribofuranose results in various molecular and cellular effects. It is essential for the formation of nucleotides, which are the building blocks of nucleic acids like RNA and DNA . Therefore, D-Ribofuranose plays a critical role in encoding, transmitting, and expressing genetic information in living organisms .
Action Environment
The action of D-Ribofuranose can be influenced by environmental factors. For instance, a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . The predicted optimum is compatible with temperature drops found in hydrothermal vents associated with extremely fresh lava flows on the sea floor .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-ribofuranose | |
CAS RN |
613-83-2 | |
| Record name | D-Ribofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)

![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)


